molecular formula C9H8N4O2 B1529352 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1343087-90-0

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B1529352
M. Wt: 204.19 g/mol
InChI Key: KXSNMWZHDGIVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound that can be used as monomers to synthesize MOF materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 .


Synthesis Analysis

A facile sonochemical protocol has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . The condensation of the amino-triazoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .


Molecular Structure Analysis

The molecular structure of “3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” has been established by NMR and MS analysis .


Chemical Reactions Analysis

The compound has been used in the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . It has also been used in the synthesis of metal-organic frameworks .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Synthesis of Novel 4-Amino-4H-1,2,4-Triazole-3-Thiol Derivatives

  • Application Summary : A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
  • Methods of Application : The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles is abridged in the synthesis of target products via a reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .
  • Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

2. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Application Summary : This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application : The synthesis of these scaffolds involves multicomponent reactions and the use of 3-amino-1,2,4-triazole .
  • Results or Outcomes : The synthesized 1,2,4-triazole-containing scaffolds have shown significant effects in the process of discovering new structures for pharmaceutical applications. They have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

3. Synthesis of Schiff Bases Derived from 3-Amino- and 4-Amino-1,2,4-Triazoles

  • Application Summary : A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles .
  • Methods of Application : The synthesis involves the condensation of the aminotriazoles with a variety of aromatic aldehydes, affording the desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .
  • Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

4. Use as a Herbicide

  • Application Summary : 3-Amino-1,2,4-triazole is a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .
  • Methods of Application : The compound is applied to the soil and is absorbed by the roots of the plants, inhibiting the production of histidine, an essential amino acid .

5. Potential Antibacterial Agents

  • Application Summary : A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . These compounds have potential as antibacterial agents .
  • Methods of Application : The synthesis involves the condensation of the aminotriazoles with a variety of aromatic aldehydes, affording the desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .
  • Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

6. Use in Drug Discovery

  • Application Summary : 1,2,4-Triazoles are featured in many kinds of drugs . Notable triazoles include the antifungal drugs fluconazole and itraconazole and the plant growth regulator paclobutrazol . Triazolate is a common bridging ligand in coordination chemistry .
  • Methods of Application : The synthesis of these drugs involves multicomponent reactions and the use of 1,2,4-triazole .
  • Results or Outcomes : The synthesized 1,2,4-triazole-containing drugs have shown significant effects in the process of discovering new structures for pharmaceutical applications . They have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Future Directions

The compound and its derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . It can also be used as monomers to synthesize MOF materials , indicating potential applications in materials science.

properties

IUPAC Name

3-amino-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSNMWZHDGIVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 5
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.